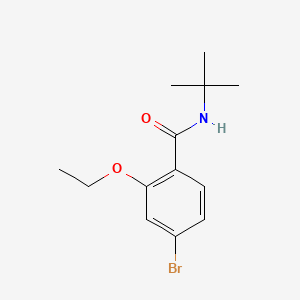

N-T-Butyl 4-bromo-2-ethoxybenzamide

Description

Properties

IUPAC Name |

4-bromo-N-tert-butyl-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-5-17-11-8-9(14)6-7-10(11)12(16)15-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHSYLPUUOXERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681836 | |

| Record name | 4-Bromo-N-tert-butyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-52-6 | |

| Record name | 4-Bromo-N-tert-butyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Process Development Guide: Synthesis of 4-Bromo-N-tert-butyl-2-ethoxybenzamide

Executive Summary & Strategic Rationale

Target Molecule: 4-Bromo-N-tert-butyl-2-ethoxybenzamide CAS Registry Number (Analogous): 1261988-52-6 (Reference ID) Molecular Formula: C₁₃H₁₈BrNO₂ Molecular Weight: 300.19 g/mol

This technical guide outlines a robust, scalable synthetic route for 4-bromo-N-tert-butyl-2-ethoxybenzamide . This scaffold is a critical intermediate in the development of small-molecule inhibitors, particularly targeting kinases (e.g., BTK inhibitors) where the N-tert-butyl amide provides metabolic stability and the 2-ethoxy group enforces specific conformational constraints via intramolecular hydrogen bonding.

Synthetic Strategy: The synthesis is designed around a Convergent Step-Wise Protocol rather than a one-pot approach. While direct alkylation is possible, this guide prioritizes the Ester-Protection Route to minimize side reactions (O- vs. ester-alkylation competition) and ensure high purity (>98%) required for pharmaceutical applications.

Core Synthetic Pathway

-

Protection: Esterification of 4-bromo-2-hydroxybenzoic acid.

-

Functionalization: Williamson Ether Synthesis to install the 2-ethoxy motif.

-

Activation: Saponification followed by Acid Chloride generation.

-

Coupling: Nucleophilic acyl substitution with tert-butylamine.

Retrosynthetic Analysis & Pathway Visualization

The retrosynthetic logic relies on disconnecting the amide bond first, as the bulky tert-butyl group is best introduced late-stage to avoid interference during the alkylation of the phenolic oxygen.

Figure 1: Retrosynthetic logic flow prioritizing the stability of the aromatic core.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 4-bromo-2-ethoxybenzoate

Objective: Selective alkylation of the phenolic hydroxyl group. Rationale: Direct alkylation of the acid can lead to mixtures of ester and ether products. Starting with the ethyl ester (or forming it in situ) forces regioselectivity toward the phenolic oxygen.

Reagents:

-

Ethyl 4-bromo-2-hydroxybenzoate (1.0 equiv)

-

Ethyl Iodide (EtI) (1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

DMF (Dimethylformamide) [0.5 M concentration]

Protocol:

-

Setup: Charge a round-bottom flask with Ethyl 4-bromo-2-hydroxybenzoate and anhydrous K₂CO₃ in DMF.

-

Addition: Add Ethyl Iodide dropwise at room temperature.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting phenol (Rf ~0.5) should disappear, yielding the less polar ether (Rf ~0.7).

-

Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Key Insight: Use of anhydrous K₂CO₃ is critical. Trace water inhibits the Williamson ether synthesis by solvating the phenoxide anion.

Stage 2: Saponification to 4-Bromo-2-ethoxybenzoic Acid

Objective: Reveal the carboxylic acid for coupling.

Protocol:

-

Dissolve the Stage 1 ester in THF/Water (3:1).

-

Add LiOH (3.0 equiv). Stir at 40°C for 3 hours.

-

Acidification (Critical): Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate as a white solid.[1][2]

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

-

Yield Expectation: >90%

-

Melting Point Check: ~135–140°C (Consistent with benzoic acid derivatives).

-

Stage 3: Amide Coupling (The "Acid Chloride" Method)

Objective: Formation of 4-bromo-N-tert-butyl-2-ethoxybenzamide. Rationale: tert-Butylamine is sterically hindered. Standard coupling reagents (EDC/HOBt) often suffer from slow kinetics with bulky amines. Conversion to the acid chloride using Thionyl Chloride (SOCl₂) is the most reliable method to drive this reaction to completion.

Reagents:

-

4-Bromo-2-ethoxybenzoic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (5.0 equiv)

-

Catalytic DMF (2 drops)[3]

-

tert-Butylamine (1.2 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

-

Activation (Acid Chloride Formation):

-

In a dry flask under N₂, suspend the carboxylic acid in DCM.

-

Add SOCl₂ dropwise, followed by catalytic DMF.

-

Reflux for 2 hours.[4][5][6] The solution should become clear, indicating formation of the acid chloride.

-

Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with Toluene (2x) to ensure all traces of SOCl₂ are removed (residual SOCl₂ will react with the amine to form impurities).

-

-

Coupling:

-

Redissolve the crude acid chloride in anhydrous DCM.

-

Cool to 0°C (ice bath).

-

Add a mixture of tert-butylamine and Et₃N in DCM dropwise over 15 minutes. Exothermic reaction.

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Workup & Purification:

Quantitative Data Summary

| Parameter | Stage 1 (Ether) | Stage 2 (Acid) | Stage 3 (Amide Target) |

| Reagent | Ethyl Iodide | LiOH | tert-Butylamine / SOCl₂ |

| Solvent | DMF | THF/H₂O | DCM |

| Temp | 60°C | 40°C | 0°C → RT |

| Typical Yield | 85–92% | 90–95% | 75–85% |

| Appearance | Colorless Oil/Solid | White Powder | White Crystalline Solid |

| Key impurity | C-alkylated byproduct (rare) | Incomplete hydrolysis | Residual amine salts |

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these predicted spectral markers.

¹H NMR (400 MHz, CDCl₃) Prediction:

-

Amide NH: Broad singlet at δ 7.5–8.0 ppm (characteristic of secondary amides).

-

Aromatic Region:

-

H-6 (d, J=8 Hz): ~8.0 ppm (deshielded by carbonyl).

-

H-3 (d, J=2 Hz): ~7.1 ppm (ortho to ethoxy).

-

H-5 (dd): ~7.2 ppm.

-

-

Ethoxy Group:

-

-OCH₂- (q): δ 4.1–4.2 ppm.

-

-CH₃ (t): δ 1.4–1.5 ppm.

-

-

tert-Butyl Group: Strong singlet (9H) at δ 1.45–1.48 ppm.

Mass Spectrometry (ESI+):

-

Look for the isotopic pattern of Bromine (1:1 ratio of M+ and M+2).

-

Target Mass [M+H]⁺: ~300/302 m/z.

Process Flow Diagram

Figure 2: Linear process flow for the synthesis of 4-bromo-N-tert-butyl-2-ethoxybenzamide.

Safety & Handling (HSE)

-

tert-Butylamine: Highly flammable and toxic. High vapor pressure. Handle strictly in a fume hood.

-

Ethyl Iodide: Alkylating agent. Potential carcinogen. Use gloves and deactivate excess with aqueous ammonia or hydroxide.

-

Thionyl Chloride: Reacts violently with water releasing HCl and SO₂ gases. Quench glassware carefully in a dedicated base bath.

References

-

Synthesis of 4-Bromo-2-ethoxybenzoic acid: ChemicalBook Protocols. "4-Bromo-2-ethoxybenzoic acid synthesis."

-

General Procedure for Amide Coupling with tert-Butylamine: PrepChem. "Synthesis of 4-bromo-N-tert-butyl-benzamide." (Methodology adapted for ethoxy-analog).

-

Physical Properties & Identification: PubChem Database. "4-bromo-N-tert-butyl-2-ethoxybenzamide (Compound CID 53216680)."[7]

-

O-Alkylation of Salicylic Acid Derivatives: Organic Syntheses. "Alkylation of Phenols: General Procedures." (General reference for Williamson Ether Synthesis conditions).

Sources

- 1. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. 4-Bromo-2-ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. N-T-Butyl 4-bromo-2-ethoxybenzamide | C13H18BrNO2 | CID 53216680 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-tert-Butyl 4-bromo-2-ethoxybenzamide: Synthesis, Characterization, and Research Perspectives

This technical guide provides a comprehensive overview of N-tert-butyl 4-bromo-2-ethoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. Given the limited direct literature on this specific molecule, this document serves as a foundational resource for researchers, outlining a robust synthetic pathway, detailed analytical characterization protocols, and a forward-looking perspective on its potential biological activities based on structure-activity relationships of related compounds.

Introduction and Chemical Overview

N-tert-butyl 4-bromo-2-ethoxybenzamide (CAS No. 1261988-52-6) is a member of the benzamide class of organic compounds, characterized by a benzene ring substituted with a carboxamide group.[1] The structure of this particular molecule is further distinguished by a bromine atom at the 4-position, an ethoxy group at the 2-position, and a bulky tert-butyl group attached to the amide nitrogen. These substitutions are anticipated to significantly influence its physicochemical properties and biological activity.

Table 1: Chemical and Physical Properties of N-tert-Butyl 4-bromo-2-ethoxybenzamide [1]

| Property | Value |

| IUPAC Name | 4-bromo-N-tert-butyl-2-ethoxybenzamide |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.19 g/mol |

| CAS Number | 1261988-52-6 |

| Appearance | (Predicted) White to off-white solid |

| Solubility | (Predicted) Soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane |

Strategic Synthesis Pathway

The synthesis of N-tert-butyl 4-bromo-2-ethoxybenzamide can be logically approached in a two-step sequence, starting from the commercially available 4-bromosalicylic acid. This strategy ensures high yields and facilitates purification.

Step 1: Synthesis of 4-bromo-2-ethoxybenzoic acid

The initial step involves the ethoxylation of 4-bromosalicylic acid. This Williamson ether synthesis is a well-established and reliable method for forming ether linkages.

Experimental Protocol: Synthesis of 4-bromo-2-ethoxybenzoic acid

-

Reaction Setup: To a stirred solution of 4-bromosalicylic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Ethylation: Add bromoethane (1.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to reflux for 9-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water and a strong base like sodium hydroxide to hydrolyze any ester by-products, followed by heating under reflux for 2-4 hours.[2]

-

Acidification and Precipitation: Cool the aqueous solution and acidify with a suitable acid like glacial acetic acid or dilute hydrochloric acid to a pH of 3-4 to precipitate the product.[2]

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 4-bromo-2-ethoxybenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Amide Coupling to Yield N-tert-Butyl 4-bromo-2-ethoxybenzamide

The final step is the formation of the amide bond between 4-bromo-2-ethoxybenzoic acid and tert-butylamine. This can be achieved through the formation of an intermediate acyl chloride, which is highly reactive towards amines.

Experimental Protocol: Synthesis of N-tert-Butyl 4-bromo-2-ethoxybenzamide

-

Acyl Chloride Formation: To a solution of 4-bromo-2-ethoxybenzoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a chlorinating agent such as oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

Amidation: In a separate flask, dissolve tert-butylamine (1.5 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2 equivalents) in the same solvent.

-

Reaction Addition: Cool the amine solution to 0°C and add the freshly prepared acyl chloride solution dropwise with vigorous stirring.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-tert-butyl 4-bromo-2-ethoxybenzamide.

Diagram 1: Synthetic Workflow for N-tert-Butyl 4-bromo-2-ethoxybenzamide

Caption: A two-step synthetic route to the target compound.

Comprehensive Analytical Characterization

To ensure the identity and purity of the synthesized N-tert-butyl 4-bromo-2-ethoxybenzamide, a combination of spectroscopic and chromatographic techniques should be employed.

Diagram 2: Analytical Workflow for Structural Verification

Caption: A standard workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), and the tert-butyl group (a singlet). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include those for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the carbons of the ethoxy group, and the carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 300.19 g/mol . The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational frequencies to look for include:

-

N-H stretch: Around 3300 cm⁻¹ (for the amide N-H).

-

C=O stretch: Around 1650 cm⁻¹ (for the amide carbonyl).

-

C-O stretch: Around 1250 cm⁻¹ (for the aryl ether).

-

C-H stretches: Around 2950-3000 cm⁻¹ (for the alkyl groups).

Potential Biological Activities and Future Research Directions

While no specific biological activities have been reported for N-tert-butyl 4-bromo-2-ethoxybenzamide, the structural motifs present in the molecule suggest several avenues for investigation.

-

Antiparasitic Activity: Structurally related 2-phenoxybenzamides have demonstrated promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[3] The combination of the substituted benzamide core and the ether linkage in the target molecule makes it a candidate for screening in antiparasitic assays.

-

Anticancer Potential: The benzamide scaffold is present in numerous anticancer agents. The presence of a bromine atom can sometimes enhance anticancer activity.[4] Therefore, evaluating the cytotoxic effects of N-tert-butyl 4-bromo-2-ethoxybenzamide against various cancer cell lines would be a logical next step.

-

Structure-Activity Relationship (SAR) Studies: This molecule serves as an excellent starting point for SAR studies. The bromine atom at the 4-position can be replaced with other halogens or electron-withdrawing/donating groups to probe the effect on activity. Similarly, the ethoxy group at the 2-position and the tert-butyl group on the amide can be varied to explore the impact of steric bulk and lipophilicity on biological targets.

Conclusion

N-tert-butyl 4-bromo-2-ethoxybenzamide is a synthetically accessible compound with potential for further investigation in the field of medicinal chemistry. This guide provides a solid foundation for its synthesis and characterization, and outlines promising directions for future research into its biological properties. The detailed protocols and analytical framework presented herein are designed to empower researchers to confidently explore the potential of this and related substituted benzamides.

References

-

Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]

- Google Patents. US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol.

-

Organic Syntheses Procedure. 4. Available from: [Link]

- Google Patents. CN105541656A - Preparation method for benzamide.

-

PubMed. Synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid (S-2) and their biological evaluation as antilipidemic agent. Available from: [Link]

- Google Patents. CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.

- Google Patents. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

PubChem. N-T-Butyl 4-bromo-2-ethoxybenzamide. Available from: [Link]

-

ChemSynthesis. N-(2-bromoethyl)-4-ethoxybenzamide. Available from: [Link]

-

MDPI. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]

-

ResearchGate. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

ResearchGate. Synthesis and characterization of benzamide metal complexes. Available from: [Link]

-

ResearchGate. Benzamide synthesis via oxidative amidation of benzylamines and benzyl... Available from: [Link]

-

Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available from: [Link]

- Google Patents. AU700984B2 - Benzamide-containing pharmaceutical compositions.

-

Slideshare. Benzamide. Available from: [Link]

-

MDPI. N-(diisopropylphosphanyl)benzamide. Available from: [Link]

-

Scribd. Benzamide Synthesis and Recrystallization. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. Available from: [Link]

-

ResearchGate. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available from: [Link]

-

PubChem. 4-(2-bromo-4-tert-butylphenoxy)-N-butylbutanamide. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Available from: [Link]

-

National Institutes of Health. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Available from: [Link]

Sources

- 1. N-T-Butyl 4-bromo-2-ethoxybenzamide | C13H18BrNO2 | CID 53216680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-tert-Butyl-4-bromo-2-ethoxybenzamide: A Technical Guide

Introduction

N-tert-Butyl-4-bromo-2-ethoxybenzamide, a substituted benzamide, represents a class of molecules with significant interest in medicinal chemistry and materials science.[1] Precise structural elucidation is paramount for understanding its chemical behavior and potential applications. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document serves as a predictive guide, grounded in fundamental spectroscopic principles and data from analogous structures, to aid researchers in the identification and characterization of N-tert-Butyl-4-bromo-2-ethoxybenzamide.

Molecular Structure and Spectroscopic Overview

The structure of N-tert-Butyl-4-bromo-2-ethoxybenzamide (C₁₃H₁₈BrNO₂) features a di-substituted benzene ring, an ethoxy group, and an N-tert-butyl amide moiety.[2] Each of these functional groups will give rise to characteristic signals in their respective spectroscopic analyses. Understanding the interplay of these groups is key to a comprehensive spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For N-tert-Butyl-4-bromo-2-ethoxybenzamide, we can predict the chemical shifts and splitting patterns for both ¹H and ¹³C NMR spectra.[3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the N-H proton, and the tert-butyl group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic (H-3, H-5, H-6) | 6.8 - 7.5 | Multiplet | 3H | The electron-donating ethoxy group and electron-withdrawing bromo and amide groups will create a complex splitting pattern in the aromatic region. |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | 2H | The methylene protons are adjacent to an oxygen atom, shifting them downfield, and are split by the neighboring methyl protons. |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | 3H | The methyl protons are split by the adjacent methylene protons. |

| N-H | ~7.8 - 8.2 | Broad Singlet | 1H | The amide proton signal is often broad due to quadrupole broadening from the nitrogen atom and can exchange with deuterium in D₂O. |

| tert-Butyl (-C(CH₃)₃) | ~1.4 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature in ¹H NMR.[4] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C=O) | 165 - 175 | The amide carbonyl carbon is typically found in this downfield region.[5] |

| Aromatic (C-1, C-2, C-4) | 110 - 160 | The chemical shifts of the substituted aromatic carbons are influenced by the attached functional groups (ethoxy, bromo, and amide). |

| Aromatic (C-3, C-5, C-6) | 115 - 135 | The chemical shifts of the protonated aromatic carbons. |

| Ethoxy (-OCH₂CH₃) | 60 - 70 | The carbon atom directly attached to the oxygen is deshielded. |

| Ethoxy (-OCH₂CH₃) | 14 - 20 | The terminal methyl carbon of the ethoxy group. |

| tert-Butyl (quaternary C) | 50 - 60 | The quaternary carbon of the tert-butyl group. |

| tert-Butyl (-C(CH₃)₃) | 25 - 35 | The three equivalent methyl carbons of the tert-butyl group.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amide) | 3300 - 3500 | Medium | N-H Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | C-H Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong | C-H Stretch |

| C=O (Amide I) | 1630 - 1680 | Strong | C=O Stretch[7] |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong | N-H Bend and C-N Stretch[8] |

| C=C (Aromatic) | 1450 - 1600 | Medium | C=C Stretch |

| C-O (Ether) | 1200 - 1275 | Strong | Asymmetric C-O-C Stretch |

| C-N (Amide) | 1000 - 1250 | Medium | C-N Stretch |

| C-Br | 500 - 600 | Medium-Strong | C-Br Stretch |

The presence of a strong absorption band in the 1630-1680 cm⁻¹ region is a key indicator of the amide carbonyl group. The N-H stretch will also be a prominent feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

The molecular weight of N-tert-Butyl-4-bromo-2-ethoxybenzamide is 300.19 g/mol .[2] Due to the presence of bromine, the mass spectrum will exhibit a characteristic M+2 peak with nearly equal intensity to the molecular ion peak (M+), owing to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Expected Molecular Ion:

-

[M]⁺• : m/z 299 (for ⁷⁹Br)

-

[M+2]⁺• : m/z 301 (for ⁸¹Br)

Predicted Fragmentation Pattern:

The fragmentation of N-tert-Butyl-4-bromo-2-ethoxybenzamide is expected to proceed through several key pathways:

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, or the carbonyl group and the aromatic ring.

-

McLafferty Rearrangement: Not expected to be a major pathway for this molecule.

-

Loss of the tert-Butyl Group: A prominent fragmentation pathway would be the loss of the tert-butyl group to form a stable acylium ion.

-

[M - C₄H₉]⁺: m/z 242/244

-

-

Loss of the Ethoxy Group: Cleavage of the ethoxy group.

-

[M - OC₂H₅]⁺: m/z 254/256

-

-

Cleavage of the Amide Bond: Fragmentation of the C-N bond is a common pathway for amides.[9][10]

Experimental Protocols

To obtain the spectroscopic data discussed, the following experimental protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of N-tert-Butyl-4-bromo-2-ethoxybenzamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

IR Data Acquisition

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection:

-

Collect a background spectrum of the empty accessory.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Collection: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Experimental Workflows

Caption: Workflow for the spectroscopic characterization of a small molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of N-tert-Butyl-4-bromo-2-ethoxybenzamide. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers to identify and characterize this compound. The key spectroscopic features to anticipate are the distinct signals of the tert-butyl and ethoxy groups in the NMR spectra, the strong amide I and II bands in the IR spectrum, and the characteristic isotopic pattern of bromine in the mass spectrum. This guide underscores the power of combining different spectroscopic techniques for unambiguous structural elucidation in chemical research.

References

-

Moser, A. (2008, July 7). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Supporting Information - Example of NMR data for a related compound. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N-T-Butyl 4-bromo-2-ethoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 99-102.

-

LibreTexts. (2021, October 29). IR Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

- Chen, Y., et al. (2019). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 30(10), 2099-2107.

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

- Yoshida, S., & Asai, M. (1962). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Chemical & Pharmaceutical Bulletin, 10(5), 378-385.

-

ResearchGate. (n.d.). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Yang, X., et al. (2018).

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectroscopy index. Retrieved from [Link]

-

LibreTexts. (2022, July 3). 6.2: Fragmentation. Chemistry LibreTexts. Retrieved from [Link]

- Liu, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(12), 1335-1342.

- da Silva, A. B., et al. (2017).

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Supporting Information - Example of NMR data for a related compound. (n.d.). Retrieved from [Link]

- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Master Organic Chemistry. Retrieved from [Link]

- da Silva, A. B., et al. (2017).

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

NPTEL IIT Bombay. (2022, January 25). Week 2 : Lecture 9 : Introduction to 13C NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

NIST/EPA/NIH Mass Spectral Library. (n.d.). Mass Spectrum of Methanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Wang, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8633–8640.

Sources

- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-T-Butyl 4-bromo-2-ethoxybenzamide | C13H18BrNO2 | CID 53216680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. acdlabs.com [acdlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-t-Butyl-4-bromo-2-ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-t-Butyl-4-bromo-2-ethoxybenzamide is a substituted benzamide that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its unique combination of a bulky, lipophilic tert-butyl group, a bromine atom capable of participating in various coupling reactions, and an ethoxy substituent, makes it an attractive scaffold for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of its physical and chemical characteristics, a detailed synthetic protocol, and expected spectroscopic data to aid researchers in its synthesis, characterization, and application.

Chemical Identity and Physical Properties

N-t-Butyl-4-bromo-2-ethoxybenzamide is identified by the CAS number 1261988-52-6.[1] Its molecular structure consists of a central benzene ring substituted with a bromine atom at the 4-position, an ethoxy group at the 2-position, and an N-tert-butylcarboxamide group at the 1-position.

Chemical Structure

Caption: Chemical structure of N-t-Butyl-4-bromo-2-ethoxybenzamide.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H18BrNO2 | [1] |

| Molecular Weight | 300.19 g/mol | [1] |

| CAS Number | 1261988-52-6 | [1] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

Solubility Profile: Based on its structure, which contains both polar (amide, ether) and nonpolar (bromophenyl, tert-butyl) moieties, N-t-Butyl-4-bromo-2-ethoxybenzamide is predicted to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate. Due to the significant nonpolar character, it is expected to have low solubility in water.[2]

Synthesis of N-t-Butyl-4-bromo-2-ethoxybenzamide

A plausible and efficient synthetic route to N-t-Butyl-4-bromo-2-ethoxybenzamide involves a three-step sequence starting from commercially available 4-bromo-2-fluorobenzaldehyde. This pathway is designed for adaptability in a standard research laboratory setting.

Synthetic Workflow

Caption: Proposed synthetic route for N-t-Butyl-4-bromo-2-ethoxybenzamide.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-ethoxybenzaldehyde

This step involves a nucleophilic aromatic substitution reaction where the highly activated fluorine atom is displaced by an ethoxide ion.

-

Rationale: The fluorine atom at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing aldehyde group at the 1-position. Sodium ethoxide serves as a strong nucleophile.

-

Procedure:

-

To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add 4-bromo-2-fluorobenzaldehyde (1.0 equivalent) portion-wise at room temperature.[3]

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2-ethoxybenzaldehyde, which can be purified by column chromatography or recrystallization.

-

Step 2: Synthesis of 4-Bromo-2-ethoxybenzoic Acid

The aldehyde functional group is oxidized to a carboxylic acid in this step. Several mild and efficient oxidizing agents can be employed.

-

Rationale: The oxidation of aldehydes to carboxylic acids is a common transformation. Using a mild oxidant like Oxone is advantageous as it avoids harsh conditions and the use of heavy metals.[4][5]

-

Procedure:

-

Dissolve 4-bromo-2-ethoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Add Oxone (potassium peroxymonosulfate, 2.0-2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-2-ethoxybenzoic acid. The product can be further purified by recrystallization.

-

Step 3: Synthesis of N-t-Butyl-4-bromo-2-ethoxybenzamide

The final step is the formation of the amide bond between 4-bromo-2-ethoxybenzoic acid and tert-butylamine using a peptide coupling agent.

-

Rationale: Direct reaction between a carboxylic acid and an amine to form an amide is often inefficient. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid, facilitating the nucleophilic attack by the amine.[6][7][8] This method is particularly useful for coupling with sterically hindered amines like tert-butylamine.

-

Procedure:

-

Dissolve 4-bromo-2-ethoxybenzoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 equivalents) to the cooled solution and stir for 15-20 minutes to allow for the formation of the active ester.

-

Add tert-butylamine (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-t-Butyl-4-bromo-2-ethoxybenzamide.

-

Spectroscopic Characterization

The structural confirmation of N-t-Butyl-4-bromo-2-ethoxybenzamide relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, the tert-butyl group, and the amide proton.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.5 - 7.8 | m | 3H |

| Amide-NH | ~5.9 - 6.5 | br s | 1H |

| Ethoxy-CH2 | ~4.1 | q | 2H |

| Ethoxy-CH3 | ~1.4 | t | 3H |

| tert-Butyl-CH3 | ~1.45 | s | 9H |

-

Interpretation: The aromatic protons will appear in the downfield region. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The amide proton is expected to be a broad singlet. The ethoxy group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons. The nine protons of the tert-butyl group will appear as a sharp singlet.[9][10][11]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 - 168 |

| Aromatic C-Br | ~120 - 125 |

| Aromatic C-O | ~155 - 160 |

| Other Aromatic C | ~115 - 135 |

| tert-Butyl Quaternary C | ~51 - 53 |

| Ethoxy-CH2 | ~63 - 65 |

| tert-Butyl-CH3 | ~28 - 30 |

| Ethoxy-CH3 | ~14 - 16 |

-

Interpretation: The carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the range of 115-160 ppm, with the carbon attached to bromine and the carbon attached to the ethoxy group having distinct chemical shifts. The aliphatic carbons of the ethoxy and tert-butyl groups will appear in the upfield region.[10][12]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C-O Stretch (Ether) | 1200 - 1275 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

-

Interpretation: A strong absorption band for the amide carbonyl (Amide I) is a key diagnostic feature. The N-H stretch and bend (Amide II) will also be present. The C-H stretches for the aromatic and aliphatic parts of the molecule will be observed in their respective regions. A strong C-O stretch from the ethoxy group is also expected.[13][14][15]

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 300 and a peak of similar intensity at m/z 302 due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways:

-

Loss of the tert-butyl group ([M - 57]⁺) is a likely fragmentation pathway, leading to a stable acylium ion.

-

Cleavage of the ethoxy group can also occur.

-

Fragmentation of the aromatic ring is also possible.

-

Conclusion

N-t-Butyl-4-bromo-2-ethoxybenzamide is a synthetically accessible compound with a range of functionalities that make it a promising intermediate for the development of new chemical entities. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed and logical synthetic route, and the expected spectroscopic data for its characterization. The provided protocols and data are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this compound's potential in various applications.

References

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,.... Retrieved from [Link]

- RSC Advances. (2015). Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]. RSC Advances, 5(25), 19136-19141.

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 136-138 Research Article Oxidation of Benzaldehyde and Substituted. Retrieved from [Link]

-

PubChem. (n.d.). p-Ethoxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-T-Butyl 4-bromo-2-ethoxybenzamide. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N-(2-bromoethyl)-4-ethoxybenzamide. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

PMC. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

Supporting Information. (n.d.). Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Retrieved from [Link]

-

This journal is © The Royal Society of Chemistry 2017. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxybenzamide. Retrieved from [Link]

-

All About Drugs. (2014). 4-Ethoxybenzaldehyde NMR. Retrieved from [Link]

Sources

- 1. N-T-Butyl 4-bromo-2-ethoxybenzamide | C13H18BrNO2 | CID 53216680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. peptide.com [peptide.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR [m.chemicalbook.com]

- 12. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 3-Ethoxybenzamide | C9H11NO2 | CID 108775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

A Comprehensive Technical Guide to N-t-Butyl 4-bromo-2-ethoxybenzamide: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-t-Butyl 4-bromo-2-ethoxybenzamide has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its trifunctional nature, featuring a brominated aromatic ring, an ethoxy group, and a sterically hindered amide, provides a versatile scaffold for structural elaboration. This in-depth technical guide provides a comprehensive overview of N-t-Butyl 4-bromo-2-ethoxybenzamide, covering its chemical properties, strategic sourcing from qualified suppliers, detailed synthetic protocols, and its application as a key intermediate in drug discovery, with a focus on antiviral research. This document is intended to serve as a practical resource for researchers and professionals in the pharmaceutical and biotechnology industries.

Introduction to N-t-Butyl 4-bromo-2-ethoxybenzamide

N-t-Butyl 4-bromo-2-ethoxybenzamide (CAS No. 1261988-52-6) is a substituted benzamide with the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.19 g/mol .[1] Its structure is characterized by a benzene ring substituted with a bromine atom at the 4-position, an ethoxy group at the 2-position, and an N-tert-butylcarboxamide group at the 1-position.

The strategic placement of these functional groups makes it a highly useful intermediate in organic synthesis. The bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The ethoxy group modulates the electronic properties of the aromatic ring and can influence the compound's pharmacokinetic profile. The N-tert-butyl amide provides steric bulk, which can be crucial for directing reactions to other parts of the molecule and can also impact the binding of the final compound to its biological target.

Table 1: Physicochemical Properties of N-t-Butyl 4-bromo-2-ethoxybenzamide

| Property | Value | Source |

| CAS Number | 1261988-52-6 | |

| Molecular Formula | C₁₃H₁₈BrNO₂ | |

| Molecular Weight | 300.19 g/mol | |

| IUPAC Name | 4-bromo-N-(tert-butyl)-2-ethoxybenzamide | |

| Canonical SMILES | CCOC1=C(C=CC(=C1)Br)C(=O)NC(C)(C)C | |

| InChIKey | HEHSYLPUUOXERL-UHFFFAOYSA-N |

Sourcing and Procurement of N-t-Butyl 4-bromo-2-ethoxybenzamide

The reliable sourcing of high-quality starting materials and intermediates is a critical first step in any drug discovery and development program. For a specialized chemical like N-t-Butyl 4-bromo-2-ethoxybenzamide, researchers have two primary procurement options: purchasing from a catalog supplier or engaging a custom synthesis provider.

Supplier Evaluation and Selection

When selecting a supplier, it is crucial to consider factors beyond just price. For research and development purposes, purity, batch-to-batch consistency, and the availability of comprehensive analytical data are paramount. For later-stage development and manufacturing, a supplier's adherence to Good Manufacturing Practices (GMP) is essential.[2]

Table 2: Key Supplier Evaluation Criteria

| Criteria | Importance for R&D | Importance for Manufacturing | Considerations |

| Product Purity | High | Critical | Request a Certificate of Analysis (CoA) with detailed analytical data (e.g., HPLC, NMR, MS). |

| Batch Consistency | Moderate | Critical | Inquire about the supplier's quality management system and batch release procedures. |

| Scalability | Low to Moderate | Critical | Discuss the supplier's capacity for scale-up production. |

| Regulatory Compliance (GMP) | Low | Critical | Verify GMP certification and experience with regulatory audits.[2] |

| Technical Support | High | High | Assess the supplier's responsiveness and expertise in addressing technical queries. |

| Lead Time and Reliability | Moderate | Critical | Inquire about typical lead times and on-time delivery performance. |

Recommended Suppliers

While a comprehensive list of all potential suppliers is beyond the scope of this guide, the following table provides a starting point for sourcing N-t-Butyl 4-bromo-2-ethoxybenzamide or arranging for its custom synthesis.

Table 3: Potential Suppliers and Custom Synthesis Providers

| Supplier | Type | GMP Certified | Notes |

| [Various Catalog Suppliers] | Catalog | Typically No | Offer the compound in research quantities (grams to kilograms). Purity and documentation may vary. |

| Biosynth | Custom Synthesis/Catalog | Yes | Offers custom synthesis services and has a strong background in complex organic synthesis for the pharmaceutical industry.[3] |

| Cambrex | Custom Synthesis/CDMO | Yes | A leading manufacturer of advanced pharmaceutical intermediates with a proven track record of cGMP compliance.[4] |

| Asymchem | Custom Synthesis/CDMO | Yes | Provides comprehensive CMC services from R&D to commercial production with a strong emphasis on GMP compliance.[5] |

| KD Pharma Group | Custom Synthesis/CDMO | Yes | Experienced in multi-step chemical processes and cGMP production for APIs and intermediates.[6] |

| Exim-Indis Inc. | Custom Synthesis | Yes (partners) | Manages custom synthesis projects with a network of trusted GMP and non-GMP partners.[2] |

| MP Biomedicals | Custom Synthesis/Catalog | Yes | Offers a wide range of fine chemicals and custom synthesis services with cGMP-compliant facilities.[7] |

Synthesis of N-t-Butyl 4-bromo-2-ethoxybenzamide

The most direct and widely practiced method for the synthesis of N-t-Butyl 4-bromo-2-ethoxybenzamide is the amide coupling of 4-bromo-2-ethoxybenzoic acid with tert-butylamine. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Caption: General workflow for the synthesis of N-t-Butyl 4-bromo-2-ethoxybenzamide.

Recommended Synthetic Protocol

This protocol is based on well-established amide coupling methodologies and the synthesis of structurally similar compounds.

Materials:

-

4-bromo-2-ethoxybenzoic acid

-

tert-Butylamine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-2-ethoxybenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add tert-butylamine (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford N-t-Butyl 4-bromo-2-ethoxybenzamide as a solid.

Quality Control and Analytical Methods

Ensuring the purity and identity of N-t-Butyl 4-bromo-2-ethoxybenzamide is critical for its use in drug discovery. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

Caption: A typical quality control workflow for N-t-Butyl 4-bromo-2-ethoxybenzamide.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV at 254 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the compound.

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the tert-butyl group (a singlet), and the amide proton (a broad singlet).[8]

-

¹³C NMR: The spectrum will display the expected number of carbon signals corresponding to the aromatic, ethoxy, tert-butyl, and carbonyl carbons.

Mass Spectrometry (MS)

-

Purpose: To verify the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 300.06 and 302.06, reflecting the isotopic pattern of bromine.

Applications in Drug Discovery

Substituted benzamides are a well-established class of compounds with a wide range of pharmacological activities. N-t-Butyl 4-bromo-2-ethoxybenzamide, in particular, is a valuable intermediate for the synthesis of more complex molecules, especially in the field of antiviral drug discovery.

A close structural analog, 4-Bromo-N-butyl-2-ethoxybenzamide, has been utilized as a building block in the development of biaryl amide derivatives. These derivatives have been investigated for their potential antiviral activity, including against the Hepatitis C virus (HCV), by acting as stabilizers of human innate immunity factors. The bromine atom on the benzamide core allows for further functionalization through cross-coupling reactions to explore structure-activity relationships (SAR).

Caption: A representative workflow for the use of N-t-Butyl 4-bromo-2-ethoxybenzamide in lead discovery.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Waste Disposal:

Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic compounds should be collected in a designated, properly labeled waste container.

Conclusion

N-t-Butyl 4-bromo-2-ethoxybenzamide is a strategically important building block for medicinal chemistry and drug discovery. Its versatile structure allows for the synthesis of diverse compound libraries, particularly for the exploration of novel antiviral agents. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, quality control, and applications, with the aim of empowering researchers to effectively utilize this valuable intermediate in their drug development endeavors. By adhering to the principles of careful supplier selection, robust synthetic and analytical methodologies, and safe handling practices, the full potential of N-t-Butyl 4-bromo-2-ethoxybenzamide as a tool for innovation in pharmaceutical research can be realized.

References

-

PubChem. N-T-Butyl 4-bromo-2-ethoxybenzamide. National Center for Biotechnology Information. [Link]

-

Bedfordshire Biotech Limited. Custom Synthesis and Fine Chemical. [Link]

-

Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. PubMed Central (PMC). [Link]

-

MP Biomedicals. Fine Chemicals for Life Sciences. [Link]

-

Pterostilbene Exhibits Broad‐Spectrum Antiviral Activity by Targeting the Enterovirus Capsid, Inactivating Viral Particles, Blocking Viral Binding, and Protecting Mice From Lethal EV‐A71 Challenge. PubMed Central (PMC). [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

KD Pharma Group. CDMO services API and intermediates and specialty chemicals. [Link]

-

N′-Bis(2-Hydroxyethyl) Propanediamine: Antiviral Activity and Interferon Stimulation in Mice. PubMed Central (PMC). [Link]

-

EXIM-INDIS INC. Custom Synthesis. [Link]

-

Cambrex. Advanced GMP Intermediates and RSMs | CDMO. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

GMP Pharma. GMP Pharma | Bulk Pharmaceutical Ingredients / GMP Certified API's. [Link]

-

Washington State University. Halogenated Solvents. [Link]

-

PharmaCompass.com. Manufacturers | Suppliers | Intermediates. [Link]

-

Temple University. Halogenated Solvents in Laboratories. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

Antiviral drug discovery: preparing for the next pandemic. ResearchGate. [Link]

-

PubChem. p-Ethoxybenzamide. National Center for Biotechnology Information. [Link]

-

Vanderbilt University. Halogenated Solvents. [Link]

-

PubChem. tert-Butyl 4-bromo-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. N-T-Butyl 4-bromo-2-ethoxybenzamide | C13H18BrNO2 | CID 53216680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Custom Synthesis - EXIM-INDIS INC [exim-indis.com]

- 3. biosynth.com [biosynth.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. CDMO services API and intermediates and specialty chemicals [kdpharmagroup.com]

- 6. mpbio.com [mpbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of N-tert-Butyl 4-bromo-2-ethoxybenzamide

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2] This application note provides a comprehensive guide for the high-throughput screening of N-tert-butyl 4-bromo-2-ethoxybenzamide, a small molecule with a benzamide scaffold. Benzamide derivatives are a well-established class of compounds with a broad range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[3][4][5] The specific biological activity of N-tert-butyl 4-bromo-2-ethoxybenzamide is yet to be fully elucidated, making it an intriguing candidate for extensive screening campaigns.

This document is intended for researchers, scientists, and drug development professionals. It will provide the foundational knowledge, detailed protocols, and data analysis frameworks necessary to effectively screen this compound and interpret the resulting data. We will explore a hypothetical, yet scientifically rigorous, cell-based assay to demonstrate the screening process from start to finish.

Compound Profile: N-tert-Butyl 4-bromo-2-ethoxybenzamide

| Property | Value | Source |

| IUPAC Name | 4-bromo-N-tert-butyl-2-ethoxybenzamide | [6] |

| CAS Number | 1261988-52-6 | [6][7] |

| Molecular Formula | C13H18BrNO2 | [6][7] |

| Molecular Weight | 300.19 g/mol | [6][7] |

| Structure | [6] |

Conceptual Framework: A Hypothetical Screening Campaign

For the purpose of this application note, we will hypothesize that N-tert-butyl 4-bromo-2-ethoxybenzamide may act as a modulator of a critical cellular signaling pathway, such as one mediated by a G-protein coupled receptor (GPCR). GPCRs are a large family of transmembrane receptors that are major drug targets. We will design a cell-based reporter gene assay to screen for compounds that can activate a hypothetical GPCR, leading to the expression of a luciferase reporter gene. This type of assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and amenability to automation.[8]

Signaling Pathway Overview

The hypothetical signaling pathway involves the activation of a GPCR, leading to a downstream cascade that results in the activation of a specific transcription factor. This transcription factor then binds to a response element in the promoter of a reporter gene (luciferase), driving its expression. The amount of light produced upon addition of a substrate is directly proportional to the level of GPCR activation.

Caption: Hypothetical GPCR signaling pathway leading to luciferase expression.

High-Throughput Screening Workflow

A successful HTS campaign requires careful planning and execution, from assay development to data analysis and hit confirmation.[9] The overall workflow can be broken down into several key stages:

Caption: A comprehensive workflow for a high-throughput screening campaign.

Detailed Experimental Protocol: Cell-Based Luciferase Reporter Assay

This protocol is designed for a 384-well plate format and can be adapted for higher density plates.

Materials and Reagents

-

HEK293 cells stably expressing the hypothetical GPCR and the luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

N-tert-butyl 4-bromo-2-ethoxybenzamide (stock solution in DMSO)

-

Known GPCR agonist (Positive Control)

-

DMSO (Negative Control)

-

384-well white, solid-bottom assay plates

-

Luciferase assay reagent

-

Automated liquid handling system

-

Plate reader with luminescence detection capabilities

Step-by-Step Protocol

-

Cell Culture and Plating:

-

Culture the stable cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in assay medium (DMEM with 0.5% FBS).

-

Adjust the cell density to 2 x 10^5 cells/mL.

-

Using an automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

-

Incubate the plates for 4-6 hours at 37°C to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a compound plate by diluting the N-tert-butyl 4-bromo-2-ethoxybenzamide stock solution to the desired screening concentration (e.g., 10 µM) in assay medium.

-

Include wells with the positive control (known agonist at its EC50 concentration) and negative control (DMSO at the same final concentration as the test compound).

-

Using an automated liquid handler, transfer 5 µL of the compound solutions from the compound plate to the cell plate.

-

The final assay volume will be 30 µL.

-

-

Incubation:

-

Incubate the assay plates for 16-24 hours at 37°C in a humidified incubator with 5% CO2. This allows for GPCR activation, downstream signaling, and expression of the luciferase reporter.

-

-

Luminescence Detection:

-

Equilibrate the assay plates and the luciferase assay reagent to room temperature.

-

Add 15 µL of the luciferase assay reagent to each well using an automated dispenser.

-

Incubate the plates for 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

-

Read the luminescence signal using a plate reader.

-

Data Analysis and Interpretation

Quality Control

For an HTS assay to be reliable, robust quality control is essential.[10] The Z'-factor is a widely used statistical parameter to assess the quality of an HTS assay.[2]

Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

-

SD_pos = Standard deviation of the positive control

-

SD_neg = Standard deviation of the negative control

-

Mean_pos = Mean of the positive control

-

Mean_neg = Mean of the negative control

An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[2][9]

Hypothetical Screening Data

| Well Type | Luminescence Signal (RLU) | Mean | Std. Dev. | Z'-factor |

| Positive Control | 150,000, 155,000, 148,000, 160,000 | 153,250 | 5,315 | 0.78 |

| Negative Control | 10,000, 11,000, 9,500, 10,500 | 10,250 | 645 | |

| N-t-Butyl 4-bromo-2-ethoxybenzamide | 125,000 |

In this hypothetical example, the Z'-factor of 0.78 indicates a robust and reliable assay. The high luminescence signal for N-tert-butyl 4-bromo-2-ethoxybenzamide suggests it may be an agonist for the hypothetical GPCR.

Hit Identification and Confirmation

Compounds that exhibit a signal significantly above the background (e.g., >3 standard deviations above the mean of the negative control) are considered primary "hits".[9] These hits should then be subjected to further confirmatory screens:

-

Re-testing: Confirm the activity of the hit compound in the primary assay.

-

Dose-response analysis: Determine the potency (EC50) and efficacy of the compound by testing it across a range of concentrations.

-

Orthogonal assays: Use a different assay format to confirm the compound's activity and rule out assay-specific artifacts.

-

Structure-activity relationship (SAR) studies: Test analogs of the hit compound to understand the chemical features responsible for its activity.[9]

Conclusion and Future Directions

This application note has provided a comprehensive framework for the high-throughput screening of N-tert-butyl 4-bromo-2-ethoxybenzamide. By employing a robust and well-validated cell-based reporter assay, researchers can efficiently assess the bioactivity of this novel compound. The detailed protocol and data analysis guidelines presented here serve as a starting point for designing and executing successful HTS campaigns.

The identification of active "hits" from such a screen is the first step in a long and complex drug discovery process.[1] Subsequent hit-to-lead optimization, preclinical studies, and clinical trials are necessary to translate a promising compound into a therapeutic agent. The methodologies outlined in this document provide the essential foundation for embarking on this exciting journey of discovery.

References

-

Oxford Academic. (n.d.). High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic Acids Research. Retrieved from [Link]

-

American Elements. (n.d.). N-t-Butyl 4-bromo-2-ethoxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromo-2-methoxybenzoate. Retrieved from [Link]

-

Wikipedia. (2024, January 22). High-throughput screening. Retrieved from [Link]

-

BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

-

Medium. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

-

PubChem. (n.d.). N-T-Butyl 4-bromo-2-ethoxybenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 25). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, January 1). Discovery of benzamides as potent human β3 adrenergic receptor agonists. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015, June 1). Quantitative high-throughput screening data analysis: challenges and recent advances. PubMed Central. Retrieved from [Link]

-

SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N-(2-bromoethyl)-4-ethoxybenzamide. Retrieved from [Link]

-

Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

-

ResearchGate. (2020, January 6). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, March 1). High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds. PubMed. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

-

MDPI. (2020, January 3). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

-

BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

bioRxiv. (2022, October 9). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Retrieved from [Link]

-